4-Amino-3-iodophenol
Overview
Description
4-Amino-3-iodophenol is a derivative of aminophenol, which is a compound where an amino group is attached to a phenol molecule. The specific structure of 4-amino-3-iodophenol includes an iodine substituent, which significantly affects its chemical and physical properties. Although the provided papers do not directly discuss 4-amino-3-iodophenol, they provide insights into the properties and reactions of related aminophenol derivatives, which can be extrapolated to understand the behavior of 4-amino-3-iodophenol.
Synthesis Analysis
The synthesis of aminophenol derivatives is a topic of interest due to their potential applications in various fields, including medicine and materials science. For instance, the synthesis of 4-aminophenol derivatives with various substituents has been reported, where these compounds were characterized using techniques such as FT-IR, NMR, and elemental analyses . Similarly, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a building synthon for hypoglycemic agents, was achieved through alkylation followed by selective reduction . These methods could potentially be adapted for the synthesis of 4-amino-3-iodophenol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aminophenol derivatives is crucial for their biological activity and interaction with other molecules. X-ray crystallography has been used to determine the structures of various aminophenol derivatives . The crystal structures of these compounds often reveal intermolecular hydrogen bonding, which stabilizes their structures. For 4-amino-3-iodophenol, similar techniques could be employed to elucidate its structure, and the presence of the iodine atom is likely to influence its crystal packing and intermolecular interactions.
Chemical Reactions Analysis
Aminophenol derivatives can participate in a variety of chemical reactions. For example, they can be used to synthesize Schiff bases, which have shown broad-spectrum antimicrobial and antidiabetic activities . The presence of the amino group allows for reactions with aldehydes or ketones to form imines. The iodine substituent in 4-amino-3-iodophenol could also undergo electrophilic substitution reactions or serve as a handle for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenol derivatives are influenced by their functional groups. For instance, the solubility, melting point, and reactivity can vary significantly. The synthesized aminophenol derivatives have shown significant inhibition of enzymes like amylase and glucosidase, indicating their potential as antidiabetic agents . The iodine atom in 4-amino-3-iodophenol would contribute to its unique properties, such as higher molecular weight and potential radioactivity, which could be useful in medical imaging applications.
Scientific Research Applications
Noncovalent Interaction Analysis
4-Amino-3-iodophenol has been used as a model compound in computational studies to understand the behavior of noncovalent interactions. These studies, like the one by Saha and Sastry (2015), focus on understanding how various noncovalent interactions such as hydrogen bonds, halogen bonds, and metal ion-lone pair interactions influence each other in complex molecular systems (S. Saha & G. N. Sastry, 2015).
Enhancer for Luminol-Based Assays
Leong and Fox (1988) explored the application of 4-iodophenol, a related compound, as a signal enhancer for luminol-based immunodot and Western blotting assays. This study highlights the potential of iodophenols in improving the sensitivity and efficiency of biochemical detection methods (M. M. Leong & G. R. Fox, 1988).
Palladium-Catalyzed Chemoselective Carbonylation
Tongyu Xu and H. Alper (2014) investigated the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes. This research demonstrates the potential of 4-Amino-3-iodophenol in organic synthesis, particularly in the formation of esters and amides under different conditions (Tongyu Xu & H. Alper, 2014).
Protein Structure Determination
Xie et al. (2004) utilized p-iodo-L-phenylalanine, a derivative of iodophenol, to genetically encode unnatural amino acids in proteins. This method significantly aids in protein structure determination, illustrating another critical application of iodophenol compounds in molecular biology and genetics (J. Xie et al., 2004).
Chemiluminescence in Analytical Chemistry
Iodophenol compounds, including 4-Amino-3-iodophenol, have been studied for their role in enhancing chemiluminescence in various analytical chemistry applications. For instance, Yu et al. (2016) demonstrated how iodophenol blue can enhance the chemiluminescence of the luminol-H2O2 system, which is crucial for detecting hydrogen peroxide and glucose (D. Yu et al., 2016).
Electrocatalytic and Sensing Applications
Recent research by Li et al. (2020) on nanoporous gold-coated carbon fiber paper modified with Pd@CeO2 composite for the detection of 4-Aminophenol highlights its role in developing sensitive and efficient electrocatalytic sensors (Gang Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXHSULEIVXXMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457296 | |
Record name | 4-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-iodophenol | |
CAS RN |
66416-73-7 | |
Record name | 4-Amino-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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